molecular formula C21H16ClFN8O3 B2802765 (4-chloro-3-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 941887-56-5

(4-chloro-3-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2802765
CAS RN: 941887-56-5
M. Wt: 482.86
InChI Key: OSUZRCMKDAJNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups, including a chloro-nitrophenyl group, a fluorophenyl group, a triazolopyrimidinyl group, and a piperazinyl group. These groups are common in many pharmaceuticals and could potentially have various biological activities .

Scientific Research Applications

5-HT2 Antagonist Activity

Research conducted by Watanabe et al. (1992) synthesized a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which showed potent 5-HT2 antagonist activity, suggesting potential applications in neuropsychiatric disorder treatments. The study highlights the importance of the triazolo and pyrimidinyl piperazine derivatives in developing therapeutic agents targeting central nervous system disorders (Watanabe et al., 1992).

Antibacterial Activity

A study by Nagaraj et al. (2018) synthesized novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives from 5-methyl-1-phenyl-1H1,2,3-triazole-4-carboxylic acid and 1-arylpiperazine. These compounds exhibited significant antibacterial activity against human pathogenic bacteria, indicating potential for developing new antimicrobial agents (Nagaraj et al., 2018).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of new 1,2,4-triazole derivatives with antimicrobial and antifungal activities were explored by Bektaş et al. (2007). Their research demonstrated that these derivatives possess good to moderate activity against various microorganisms, highlighting the therapeutic potential of triazole derivatives in treating infectious diseases (Bektaş et al., 2007).

Imaging Agent for Parkinson's Disease

Wang et al. (2017) synthesized a novel compound for use as a PET imaging agent targeting the LRRK2 enzyme in Parkinson's disease. This study underscores the significance of these compounds in developing diagnostic tools for neurodegenerative disorders (Wang et al., 2017).

P2X7 Antagonist for Mood Disorders

Research by Chrovian et al. (2018) developed a dipolar cycloaddition reaction to synthesize P2X7 antagonists, identifying a clinical candidate for phase I trials to assess safety and tolerability in the treatment of mood disorders. This highlights the compound's potential in psychiatric and neurological therapeutic applications (Chrovian et al., 2018).

properties

IUPAC Name

(4-chloro-3-nitrophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN8O3/c22-16-6-1-13(11-17(16)31(33)34)21(32)29-9-7-28(8-10-29)19-18-20(25-12-24-19)30(27-26-18)15-4-2-14(23)3-5-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUZRCMKDAJNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.